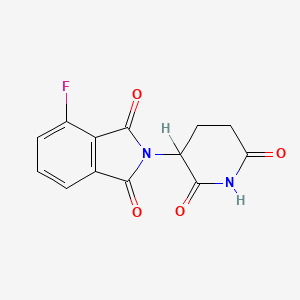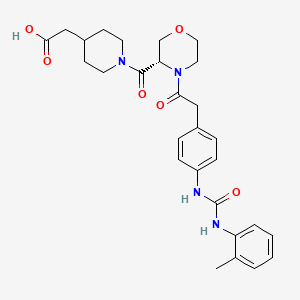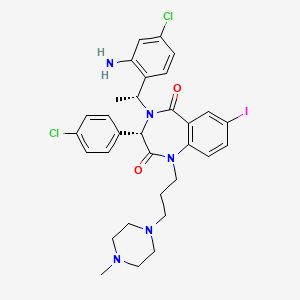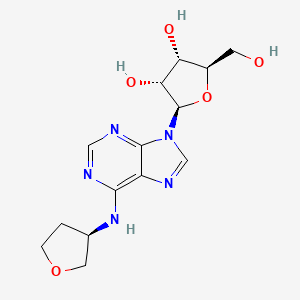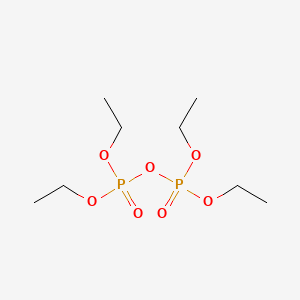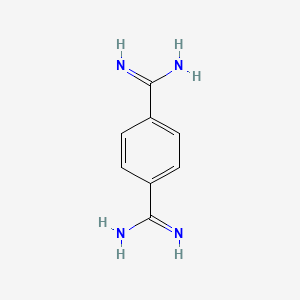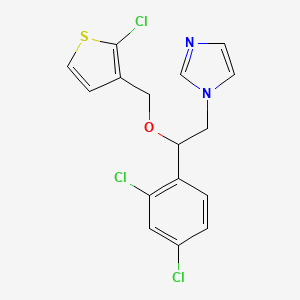
Tioconazole
Vue d'ensemble
Description
Le tioconazole est un médicament antifongique appartenant à la classe des imidazolés. Il est principalement utilisé pour traiter les infections causées par des champignons ou des levures, telles que les infections vaginales à levures, les teignes, le dermatophyte inguinal, le pied d’athlète et le pityriasis versicolor . Le this compound est commercialisé sous diverses marques, notamment Trosyd et Gyno-Trosyd . Il a été breveté en 1975 et approuvé pour un usage médical en 1982 .
Applications De Recherche Scientifique
Tioconazole has a broad spectrum of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its antifungal properties and its ability to inhibit the growth of human pathogenic yeasts . In biology, this compound is used to investigate its effects on cellular processes, such as cell cycle arrest and inhibition of microtubule assembly . In medicine, this compound is widely used to treat fungal infections of the skin and vaginal candidiasis . Additionally, it has been explored for its potential as a topical anticancer agent in combination with other systemic anticancer drugs .
Mécanisme D'action
Le tioconazole exerce ses effets antifongiques en interagissant avec la 14-alpha déméthylase, une enzyme du cytochrome P-450 responsable de la conversion du lanostérol en ergostérol, un composant essentiel de la membrane des levures . En inhibant ce processus enzymatique, le this compound perturbe la synthèse de l’ergostérol, ce qui entraîne une augmentation de la perméabilité cellulaire et, finalement, la mort des cellules fongiques . Le this compound présente également des effets antibactériens sur certaines bactéries à Gram positif .
Analyse Biochimique
Biochemical Properties
Tioconazole plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It primarily targets the enzyme 14-alpha demethylase, a cytochrome P-450 enzyme that converts lanosterol to ergosterol . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane. This inhibition leads to increased cellular permeability and ultimately cell death . Additionally, this compound exhibits antibacterial effects on certain Gram-positive cocci bacteria .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of human pathogenic yeasts, including Candida albicans and other species of the genus Candida . By disrupting the synthesis of ergosterol, this compound increases the permeability of the fungal cell membrane, leading to cell lysis and death . In addition to its antifungal properties, this compound has been shown to have antibacterial effects on certain Gram-positive cocci bacteria . This dual action makes this compound a potent agent against both fungal and bacterial infections.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with 14-alpha demethylase, a cytochrome P-450 enzyme . By binding to this enzyme, this compound inhibits the conversion of lanosterol to ergosterol, a critical step in the synthesis of the fungal cell membrane . This inhibition leads to increased cellular permeability and cell death. Additionally, this compound has been shown to induce toxicity in HeLa cells through tubulin binding and depolymerization of microtubules . This cytotoxic mechanism involves cell cycle arrest and disruption of microtubule dynamics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is known for its stability and long-lasting effects. Studies have shown that this compound exhibits fungicidal activity in vitro against Candida albicans and other species of the genus Candida The stability of this compound allows for sustained antifungal activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent antifungal activity . At higher doses, this compound can cause toxic or adverse effects, including irritation and sensitization . It is important to determine the optimal dosage of this compound to achieve maximum efficacy while minimizing potential side effects. Animal studies have provided valuable insights into the dosage effects of this compound and its therapeutic potential.
Metabolic Pathways
This compound is involved in specific metabolic pathways, primarily through its interaction with cytochrome P-450 enzymes . By inhibiting 14-alpha demethylase, this compound disrupts the synthesis of ergosterol, a key component of the fungal cell membrane This inhibition leads to increased cellular permeability and cell death
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific mechanisms. It is primarily absorbed intravaginally and distributed in vaginal fluid . The systemic absorption of this compound is minimal, with low levels detected in the bloodstream
Subcellular Localization
The subcellular localization of this compound is primarily within the fungal cell membrane . By inhibiting the synthesis of ergosterol, this compound disrupts the integrity of the fungal cell membrane, leading to increased cellular permeability and cell death
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du tioconazole implique une réaction de substitution entre le 1-(2,4-dichlorophényl)-2-(1H-imidazol-1-yl)éthanol et le 2-chloro-3-(chlorométhyl)thiophène . Une méthode consiste à ajouter du diméthylformamide (DMF), de l’imidazole et des flocons de soude caustique dans un réacteur, à chauffer le mélange à 110-115 °C, puis à le refroidir à 50-55 °C. Une solution de 2-chloro-1-(2,4’-dichlorophényl)-éthanol dans le DMF est ajoutée goutte à goutte, et la température est maintenue à 50-55 °C pendant 1 heure. Le mélange est ensuite chauffé à 110-115 °C pendant 4 heures, suivi de l’ajout de flocons de soude caustique et de 2-chloro-3-chlorométhyl thiophène .
Méthodes de production industrielle : En production industrielle, la technologie de synthèse par micro-ondes peut être utilisée. Cette méthode consiste à utiliser le 2-chloro-1-(2,4-dichlorophényl)éthanol, l’imidazole et le 2-chloro-3-chlorométhyl thiophène comme matières premières, avec un liquide ionique comme catalyseur et de l’hydroxyde de sodium comme alcalin. La N-alkylation du 2-chloro-1-(2,4-dichlorophényl)éthanol et de l’imidazole, suivie de la O-alkylation, est réalisée dans un solvant en un seul pot .
Analyse Des Réactions Chimiques
Types de réactions : Le tioconazole subit diverses réactions chimiques, notamment des réactions de substitution. La réaction principale implique le déplacement d’un atome de chlore dans le 2-chloro-3-(chlorométhyl)thiophène par le dérivé imidazole .
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse du this compound comprennent le diméthylformamide (DMF), l’imidazole, les flocons de soude caustique et le 2-chloro-3-chlorométhyl thiophène . Les conditions réactionnelles impliquent généralement le chauffage du mélange à des températures spécifiques et le maintien de ces températures pendant une durée déterminée .
Principaux produits formés : Le principal produit formé lors de la synthèse du this compound est le composé antifongique lui-même, qui est utilisé dans diverses formulations pharmaceutiques pour traiter les infections fongiques .
Applications de la recherche scientifique
Le this compound a un large éventail d’applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, il est étudié pour ses propriétés antifongiques et sa capacité à inhiber la croissance des levures pathogènes pour l’homme . En biologie, le this compound est utilisé pour étudier ses effets sur les processus cellulaires, tels que l’arrêt du cycle cellulaire et l’inhibition de l’assemblage des microtubules . En médecine, le this compound est largement utilisé pour traiter les infections fongiques de la peau et la candidose vaginale . De plus, il a été étudié pour son potentiel en tant qu’agent anticancéreux topique en association avec d’autres médicaments anticancéreux systémiques .
Comparaison Avec Des Composés Similaires
Le tioconazole est similaire à d’autres composés antifongiques imidazolés, tels que le miconazole, le clotrimazole et le kétoconazole . Le this compound se distingue par sa capacité à être utilisé en doses uniques pour les infections vaginales à levures, contrairement aux traitements plus longs requis par d’autres antifongiques . De plus, le this compound s’est avéré avoir un spectre d’activité plus large contre divers agents pathogènes fongiques et bactériens .
Liste de composés similaires :- Miconazole
- Clotrimazole
- Kétoconazole
- Fluconazole
- Itraconazole
Le this compound se distingue par sa formulation unique et son activité à large spectre, ce qui en fait un agent antifongique précieux dans les milieux cliniques et de recherche.
Propriétés
IUPAC Name |
1-[2-[(2-chlorothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2OS/c17-12-1-2-13(14(18)7-12)15(8-21-5-4-20-10-21)22-9-11-3-6-23-16(11)19/h1-7,10,15H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHHHPZILQDDPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046619 | |
| Record name | Tioconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tioconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015142 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.65e-02 g/L | |
| Record name | Tioconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015142 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Tioconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme that converts lanosterol to ergosterol, an essential component of the yeast membrane. In this way, tioconazole inhibits ergosterol synthesis, resulting in increased cellular permeability. Tioconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms and the uptake of purine, impair triglyceride and/or phospholipid biosynthesis, and inhibit the movement of calcium and potassium ions across the cell membrane by blocking the ion transport pathway known as the Gardos channel. | |
| Record name | Tioconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01007 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
65899-73-2 | |
| Record name | Tioconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65899-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tioconazole [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065899732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tioconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01007 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tioconazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tioconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tioconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIOCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57Y5X1117 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tioconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015142 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tioconazole?
A1: this compound, an imidazole antifungal agent, primarily exerts its effect by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. [, ] This inhibition disrupts membrane integrity, leading to fungal cell death. []
Q2: How does this compound's mechanism of action differ from other antifungal agents?
A2: While this compound shares the ergosterol biosynthesis inhibition mechanism with other azole antifungals, it demonstrates a unique ability to exert fungicidal effects independent of the fungal growth phase. [] Unlike some azoles, which primarily target actively dividing cells, this compound can effectively eliminate both actively growing and stationary-phase fungal cells. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C16H13Cl3N2OS and a molecular weight of 387.7 g/mol. [, , ]
Q4: Which spectroscopic techniques are commonly employed to characterize this compound?
A4: this compound characterization often involves techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , ] These methods provide insights into its functional groups, structural arrangement, and molecular mass, respectively.
Q5: What is the bioavailability of topically applied this compound?
A5: Topical application of this compound results in minimal systemic absorption, leading to low systemic bioavailability. [, ] This characteristic minimizes the risk of systemic side effects associated with oral antifungal agents.
Q6: How long does this compound persist in vaginal fluids after a single topical application?
A6: Studies show that after a single intravaginal application, this compound concentrations in vaginal fluid remain above the minimum inhibitory concentrations (MIC) for most fungal and bacterial pathogens for up to 72 hours. [] This sustained presence contributes to its effectiveness in treating vaginal infections.
Q7: What is the in vitro activity of this compound against various fungal species?
A7: In vitro studies demonstrate this compound's broad-spectrum antifungal activity. [, ] It effectively inhibits the growth of various Candida species, including Candida albicans, Candida glabrata, and Candida tropicalis. [, , ] Additionally, it shows potent activity against dermatophytes like Trichophyton spp. and Microsporum spp., as well as some molds like Alternaria spp. and Acremonium spp. [, ]
Q8: What animal models are used to study this compound's efficacy?
A8: Mouse models are commonly employed to investigate this compound's in vivo efficacy. [] For instance, studies in mice infected with Candida albicans have demonstrated this compound's ability to significantly reduce fungal burden in the kidneys. []
Q9: Are there any reported cases of resistance to this compound?
A9: Although this compound demonstrates potent antifungal activity, some studies report emerging resistance, particularly among specific Candida species like Candida glabrata. [] This highlights the importance of monitoring resistance patterns and exploring alternative treatment strategies.
Q10: What strategies are employed to enhance this compound delivery?
A10: Researchers are exploring novel drug delivery systems to enhance this compound's efficacy and overcome limitations associated with conventional formulations. [, ] For example, incorporating this compound into lipid-based drug delivery systems like self-microemulsifying drug delivery systems (SMEDDS) has shown potential in improving its oral bioavailability. []
Q11: How effective is this compound nail solution in treating onychomycosis?
A11: this compound nail solution, specifically a 28% formulation, has demonstrated efficacy in treating onychomycosis. [] Studies show that combined therapy with oral griseofulvin and topical this compound nail solution leads to higher clinical and mycological remission rates compared to oral griseofulvin alone. []
Q12: What analytical methods are used to quantify this compound in biological samples?
A12: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a commonly used technique for quantifying this compound in biological samples like plasma and vaginal fluid. [, ] This method allows for sensitive and specific determination of this compound concentrations.
- This compound exhibits activity against some Gram-positive bacteria, including Staphylococcus and Enterococcus species. []
- Allergic contact dermatitis to this compound has been reported, with some cases showing cross-sensitivity to other imidazole antifungal agents. [, , , ]
- This compound has shown potential as an autophagy inhibitor by targeting ATG4 proteins, suggesting possible applications in cancer therapy. []
- Computational studies, including docking and molecular dynamics simulations, are employed to understand this compound's interactions with its target proteins and guide the development of more potent and selective analogs. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
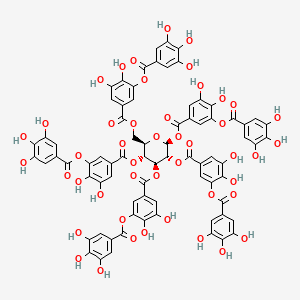
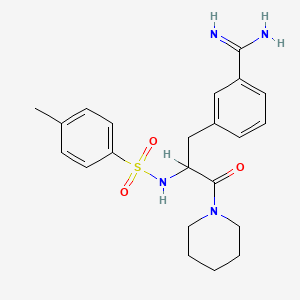
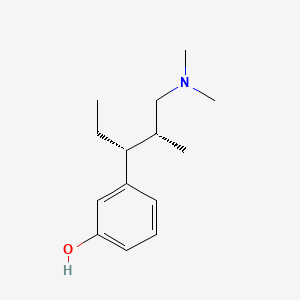
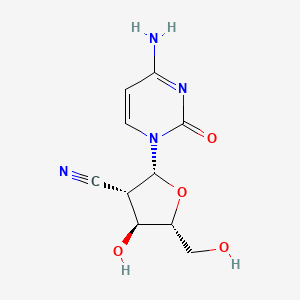
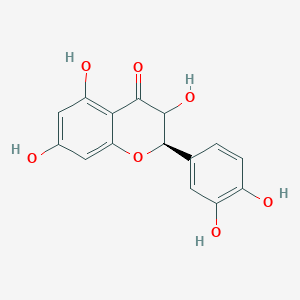
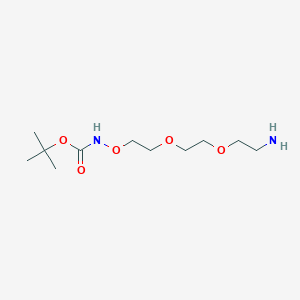
![N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid](/img/structure/B1681245.png)
